4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane
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Overview
Description
4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane is an organic compound with a complex structure. It belongs to the class of dioxanes, which are cyclic ethers with two oxygen atoms in a six-membered ring. This compound is characterized by its multiple methyl groups and a phenyl group, making it a highly substituted dioxane derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be formed through the acid-catalyzed cyclization of diols or hydroxy ethers.
Substitution Reactions: Introduction of the methyl and phenyl groups can be achieved through Friedel-Crafts alkylation or acylation reactions, using appropriate alkylating or acylating agents in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and catalyst concentration. This allows for high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2), aluminum chloride (AlCl3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-1,3-dioxane
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its highly substituted structure, which imparts specific chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
94291-56-2 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C19H30O2/c1-13(2)17-9-7-16(8-10-17)11-14(3)18-20-15(4)12-19(5,6)21-18/h7-10,13-15,18H,11-12H2,1-6H3 |
InChI Key |
HMBQDSPREBNWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC(O1)C(C)CC2=CC=C(C=C2)C(C)C)(C)C |
Origin of Product |
United States |
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